Cassythicine
Cassythicine
Cassythicine belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Cassythicine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cassythicine is primarily located in the cytoplasm. Outside of the human body, cassythicine can be found in herbs and spices, sweet bay, and tea. This makes cassythicine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
5890-28-8
VCID:
VC20876078
InChI:
InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1
SMILES:
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3
Molecular Formula:
C19H19NO4
Molecular Weight:
325.4 g/mol
Cassythicine
CAS No.: 5890-28-8
Cat. No.: VC20876078
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Cassythicine belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Cassythicine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cassythicine is primarily located in the cytoplasm. Outside of the human body, cassythicine can be found in herbs and spices, sweet bay, and tea. This makes cassythicine a potential biomarker for the consumption of these food products. |
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CAS No. | 5890-28-8 |
Molecular Formula | C19H19NO4 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol |
Standard InChI | InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 |
Standard InChI Key | MPWZJVCAMFAIGV-ZDUSSCGKSA-N |
Isomeric SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)O)OCO3 |
SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3 |
Canonical SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3 |
Appearance | Powder |
Melting Point | 210-212°C |
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